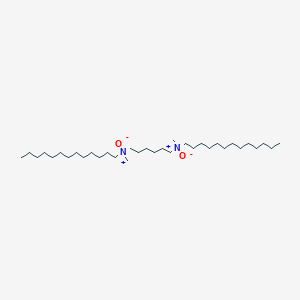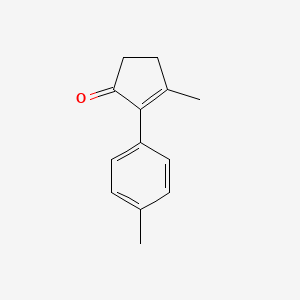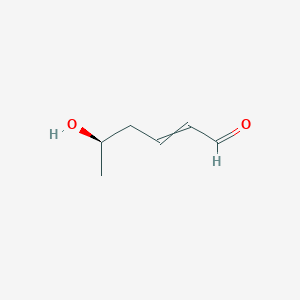![molecular formula C23H29N3O B14459426 2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine CAS No. 72924-71-1](/img/structure/B14459426.png)
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazole ring, which is fused with a benzene ring and substituted with diethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 2-amino-5-diethylaminophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine has several scientific research applications:
Chemistry: Used as a fluorescent dye for labeling and detection purposes.
Biology: Employed in fluorescence microscopy and imaging techniques.
Medicine: Potential use in diagnostic assays and as a probe for studying biological processes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
作用機序
The mechanism of action of 2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. The compound’s fluorescence properties are attributed to the conjugated system within its structure, which allows for the absorption and emission of light. The diethylamino groups enhance the electron-donating ability, facilitating the compound’s interaction with various biological and chemical systems.
類似化合物との比較
Similar Compounds
- 4-[2-[4-(Diethylamino)phenyl]ethenyl]-N,N-diethylaniline
- 2-[2-[4-(Diethylamino)phenyl]ethenyl]-N,N-diethyl-1,3-benzoxazol-6-amine
Uniqueness
2-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-diethyl-1,3-benzoxazol-6-amine is unique due to its specific substitution pattern and the presence of both benzoxazole and diethylamino groups. This combination imparts distinct photophysical properties, making it valuable for applications in fluorescence-based techniques and organic electronics.
特性
CAS番号 |
72924-71-1 |
|---|---|
分子式 |
C23H29N3O |
分子量 |
363.5 g/mol |
IUPAC名 |
2-[2-[4-(diethylamino)phenyl]ethenyl]-N,N-diethyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C23H29N3O/c1-5-25(6-2)19-12-9-18(10-13-19)11-16-23-24-21-15-14-20(17-22(21)27-23)26(7-3)8-4/h9-17H,5-8H2,1-4H3 |
InChIキー |
CFOCDGUVLGBOTL-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)


![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
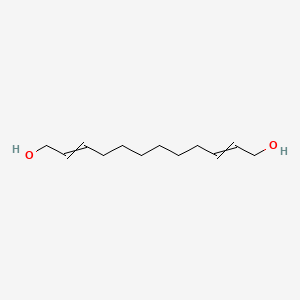

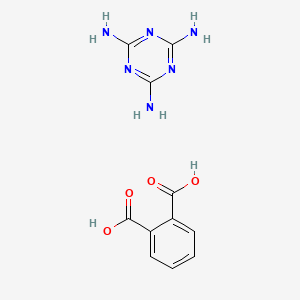


![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)
